

# Nomenclature and Identification: Synonyms for 3,4-Dimethoxytoluene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Dimethoxytoluene

Cat. No.: B046254

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**3,4-Dimethoxytoluene** is known by a variety of names in scientific literature and commercial databases. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing. The compound's IUPAC name is 1,2-dimethoxy-4-methylbenzene.<sup>[1][2]</sup>

Common Name	Systematic Name	Other Identifiers
3,4-Dimethoxytoluene	Benzene, 1,2-dimethoxy-4-methyl-	4-Methylveratrole <sup>[1][3][4][5][6]</sup>
Homoveratrole <sup>[1][2][5]</sup>	1,2-Dimethoxy-4-methylbenzene <sup>[1][2][6][7]</sup>	4-Methylveratrol <sup>[1][2][3]</sup>
Veratrole, 4-methyl-	4-Methyl-1,2-dimethoxybenzene <sup>[1][2][6]</sup>	4-Methylcatechol dimethyl ether <sup>[6][7][8]</sup>
Toluene, 3,4-dimethoxy- <sup>[1][2][6][7]</sup>	NSC-7378 <sup>[1][6]</sup>	

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,4-Dimethoxytoluene**, providing essential data for experimental design and safety assessments.

Property	Value
CAS Number	494-99-5[1][7]
Molecular Formula	C9H12O2[1][7][9][10]
Molecular Weight	152.19 g/mol [1][9][10]
Appearance	White or colorless to light yellow powder, lump, or clear liquid[7]
Melting Point	22-23 °C[1][9][11]
Boiling Point	219-220 °C at 760 mmHg[3]
Density	1.051 g/mL at 25 °C[11]
Flash Point	85 °C (185 °F)[3][9]
Water Solubility	Insoluble[7]
Vapor Pressure	0.171 mmHg at 25 °C[3][7]

## Experimental Protocols: Synthesis of 3,4-Dimethoxytoluene

Several synthetic routes for **3,4-Dimethoxytoluene** have been reported. Below are detailed methodologies for key synthesis experiments.

### Synthesis from Veratraldehyde

A common laboratory-scale synthesis involves the reduction of veratraldehyde.[12]

Materials:

- Veratraldehyde (91.5 g)
- Potassium hydroxide (KOH) (100 g)
- 95% Hydrazine (75 ml)

- Ethylene glycol (700 ml)
- Ether
- Cold water (1.5 L)

Procedure:

- A mixture of veratraldehyde, KOH, 95% hydrazine, and ethylene glycol is heated at reflux.
- Heating continues until the KOH dissolves (approximately 30 minutes), at which point the hydrazone separates as a yellow solid.
- The reflux is maintained, leading to the evolution of nitrogen gas and vigorous frothing.
- After 3 hours, the solution is cooled and poured into 1.5 L of cold water.
- The resulting oil is extracted with ether.
- The combined ether extracts are washed with water, dried, and the solvent is evaporated to yield a yellow oil.
- The crude product is distilled to give 65.7 g of **3,4-Dimethoxytoluene** as a colorless oil (boiling point 68°-72°C at 0.05 mm Hg).[\[12\]](#)

## Synthesis via Methylation of 4-Methylcatechol

Another synthetic approach involves the methylation of 4-methylcatechol. A specific example utilizes dimethyl carbonate under microwave conditions.[\[13\]](#)

Materials:

- 4-Methylcatechol (substrate, 1.82 mmol)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (1 equivalent per OH group)
- Dimethyl carbonate (DMC) (2 mL)
- Acetonitrile ( $\text{CH}_3\text{CN}$ ) (2 mL)

- Mesitylene (internal standard, 100  $\mu$ L)

Procedure:

- A solution of the substrate,  $\text{Cs}_2\text{CO}_3$ , DMC,  $\text{CH}_3\text{CN}$ , and mesitylene is prepared in a 10 mL airtight glass vessel.
- The mixture is heated in a microwave synthesis reactor at  $10^\circ\text{C}$  with a stirring rate of 600 rpm.
- The reaction pressure increases from 0 to 11.4 bar over 120 minutes.
- After 120 minutes, the reaction mixture is cooled to room temperature and the pressure is released.
- The reaction products are analyzed by GC-FID and GC-MS, showing a 73.5% yield of **3,4-Dimethoxytoluene**.[\[13\]](#)

## Applications in Research and Drug Development

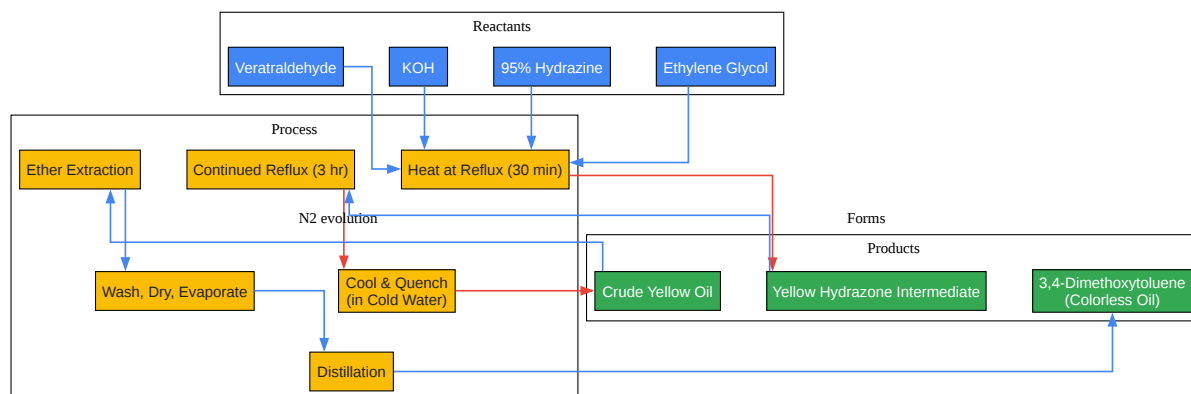
**3,4-Dimethoxytoluene** serves as a crucial intermediate in the synthesis of a variety of organic molecules.[\[4\]](#)[\[9\]](#) Its structural features, including a substituted benzene ring, make it a valuable building block in the pharmaceutical and chemical industries.[\[4\]](#)

- **Pharmaceutical Intermediates:** It is a precursor for the synthesis of active pharmaceutical ingredients (APIs).[\[4\]](#) For instance, it is a key component in the synthesis of 3,4-dimethoxy- $\beta$ -nitrostyrene derivatives, which have been investigated for their potential as PTP1B inhibitors and antimicrobial agents.[\[14\]](#)
- **Fine and Specialty Chemicals:** This compound is utilized in the production of agrochemicals and other fine chemicals.[\[9\]](#)
- **Material Science:** Researchers use 4-Methylveratrole as a precursor for synthesizing advanced polymers and materials where specific aromatic structures are required.[\[4\]](#)
- **Fragrance Industry:** It finds application in fragrance chemistry.[\[9\]](#)

- Analytical Standard: **3,4-Dimethoxytoluene** has been used as an internal standard in HPLC quantifications.[11]

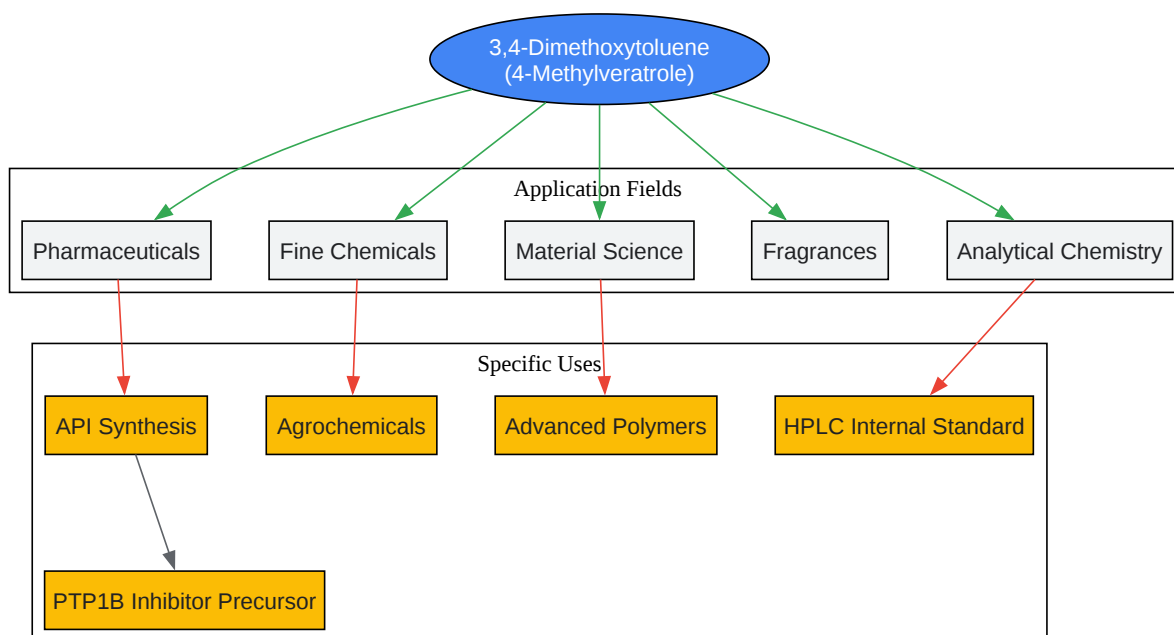
## Visualizations

The following diagrams illustrate key processes related to **3,4-Dimethoxytoluene**.



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Caption: Synthesis workflow of **3,4-Dimethoxytoluene** from Veratraldehyde.



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Caption: Applications of **3,4-Dimethoxytoluene** in various scientific fields.

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- To cite this document: BenchChem. [Nomenclature and Identification: Synonyms for 3,4-Dimethoxytoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046254#synonyms-for-3-4-dimethoxytoluene]

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Address: 3281 E Guasti Rd

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